5-Dimethylaminophthalide
Description
5-Dimethylaminophthalide is a bicyclic organic compound featuring a phthalide core (a benzofused γ-lactone) with a dimethylamino (-N(CH₃)₂) substituent at the 5-position of the aromatic ring. This structure confers unique physicochemical properties, including moderate polarity due to the lactone ring and basicity from the tertiary amine group.
Properties
CAS No. |
65399-09-9 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-(dimethylamino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H11NO2/c1-11(2)8-3-4-9-7(5-8)6-13-10(9)12/h3-5H,6H2,1-2H3 |
InChI Key |
DPTAYXRMLJNOCN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)OC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Dimethylaminophthalide with compounds sharing functional or structural similarities, as inferred from the evidence:
Functional Analog: Ranitidine Amino Alcohol Hemifumarate
Structure: [5-[(Dimethylamino)methyl]furan-2-yl]methanol (hemifumarate salt) . Comparison:
- Core Heterocycle: Ranitidine’s derivative features a furan ring, whereas this compound contains a benzofused lactone.
- Substituent: Both compounds have a dimethylamino group, but its position differs—attached to a furan sidechain in Ranitidine vs. directly on the aromatic ring in this compound.
- Reactivity: The lactone in this compound may undergo hydrolysis under basic conditions, while the furan-alcohol structure in Ranitidine’s derivative is more stable but prone to oxidation .
Positional Analog: Dimethyl 5-Aminoisophthalate
Structure: Benzene ring with 5-amino and two methyl ester groups at positions 1 and 3 . Comparison:
- Functional Groups: Dimethyl 5-aminoisophthalate lacks the lactone ring but shares a 5-amino substituent. The dimethylamino group in this compound enhances electron-donating effects compared to the primary amine in this compound.
- Applications: Both may serve as intermediates, but the ester groups in Dimethyl 5-aminoisophthalate make it more suitable for polymer synthesis, whereas the lactone in this compound could facilitate cyclization reactions .
Substituent Analog: 5-Amino-2-nitrobenzoic Acid
Structure: Benzene ring with 5-amino and 2-nitro groups, plus a carboxylic acid . Comparison:
- Electronic Effects: The nitro group in 5-Amino-2-nitrobenzoic acid introduces strong electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in this compound.
- Solubility: The carboxylic acid in 5-Amino-2-nitrobenzoic acid increases aqueous solubility, whereas this compound’s lactone and tertiary amine may limit solubility in polar solvents .
Data Table: Key Structural and Functional Comparisons
| Compound | Core Structure | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound | Phthalide (lactone) | 5-dimethylamino | Lactone, tertiary amine | Pharmaceutical intermediates |
| Ranitidine Amino Alcohol | Furan | Dimethylaminomethyl, alcohol | Hemifumarate salt, alcohol | Ranitidine synthesis/metabolite |
| Dimethyl 5-Aminoisophthalate | Benzene (isophthalate) | 5-amino, methyl esters | Ester, primary amine | Polymer/dye intermediates |
| 5-Amino-2-nitrobenzoic Acid | Benzene | 5-amino, 2-nitro, carboxylic acid | Carboxylic acid, nitro, amine | Explosives/dye precursors |
Research Findings and Challenges
- Synthetic Pathways: this compound’s synthesis likely involves nitration or amination of phthalide precursors, analogous to methods for 5-amino derivatives .
- Analytical Challenges: As noted in , comparative studies may face extraction inefficiencies or artifactual compound formation during analysis, complicating purity assessments .
- Stability: The lactone ring in this compound is sensitive to hydrolysis, unlike the more stable ester or furan groups in analogs .
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